molecular formula C6H7F2N3 B15310853 2,2-Difluoro-1-(pyrimidin-2-yl)ethan-1-amine

2,2-Difluoro-1-(pyrimidin-2-yl)ethan-1-amine

Katalognummer: B15310853
Molekulargewicht: 159.14 g/mol
InChI-Schlüssel: CBNAARMVHDELBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-1-(pyrimidin-2-yl)ethan-1-amine is an organic compound that features a pyrimidine ring substituted with a difluoroethylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(pyrimidin-2-yl)ethan-1-amine typically involves the reaction of 2-aminopyrimidine with 1,1,2,2-tetrafluoroethane. The reaction proceeds under controlled conditions to yield the desired product. The process can be summarized as follows:

    Starting Materials: 2-aminopyrimidine and 1,1,2,2-tetrafluoroethane.

    Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst and solvent, often under an inert atmosphere to prevent unwanted side reactions.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain high purity this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoro-1-(pyrimidin-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The difluoroethylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl ketones, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-1-(pyrimidin-2-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-1-(pyrimidin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The difluoroethylamine group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2-Difluoro-2-(pyridin-2-yl)ethan-1-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2,2-Difluoro-2-(pyrimidin-2-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.

Uniqueness

2,2-Difluoro-1-(pyrimidin-2-yl)ethan-1-amine is unique due to the presence of both the difluoroethylamine group and the pyrimidine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Eigenschaften

Molekularformel

C6H7F2N3

Molekulargewicht

159.14 g/mol

IUPAC-Name

2,2-difluoro-1-pyrimidin-2-ylethanamine

InChI

InChI=1S/C6H7F2N3/c7-5(8)4(9)6-10-2-1-3-11-6/h1-5H,9H2

InChI-Schlüssel

CBNAARMVHDELBH-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(N=C1)C(C(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.